![molecular formula C16H21N3O4S B192893 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide CAS No. 119018-29-0](/img/structure/B192893.png)

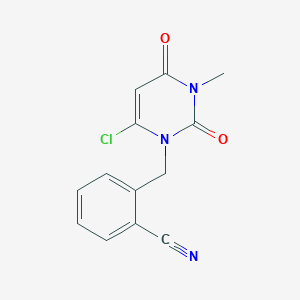

4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide

Overview

Description

Glimepiride sulfonamide is a derivative of glimepiride, a sulfonylurea class antidiabetic medication primarily used for the management of type 2 diabetes mellitus. Glimepiride sulfonamide retains the core structure of glimepiride but includes a sulfonamide group, which can influence its chemical properties and biological activity.

Scientific Research Applications

Glimepiride sulfonamide has several scientific research applications:

Chemistry: Used as a model compound to study sulfonamide chemistry and reactivity.

Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

Medicine: Explored for its antidiabetic properties and potential use in combination therapies.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Target of Action

Glimepiride sulfonamide primarily targets the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

Glimepiride sulfonamide acts as an insulin secretagogue . It stimulates the release of insulin from pancreatic beta cells by blocking ATP-sensitive potassium channels (K ATP channels), causing depolarization of the beta cells . This action is effective when residual pancreatic beta cells are present .

Biochemical Pathways

The primary biochemical pathway affected by glimepiride sulfonamide is the insulin signaling pathway . By stimulating the release of insulin, it promotes the uptake of glucose into cells, particularly muscle and adipose tissue, and inhibits the production of glucose by the liver .

Pharmacokinetics

Glimepiride sulfonamide is completely absorbed after oral administration, with significant absorption occurring within one hour . It is distributed throughout the body and is over 99.5% bound to plasma proteins . The metabolism of glimepiride sulfonamide is complete and occurs in the liver through the CYP2C9 enzyme . The elimination half-life is between 5 to 8 hours, and it is excreted in urine (~60%) and feces (~40%) .

Result of Action

The primary result of glimepiride sulfonamide’s action is the lowering of blood glucose levels . By stimulating the release of insulin, it promotes the uptake and storage of glucose, thereby reducing hyperglycemia in individuals with type 2 diabetes .

Action Environment

The action, efficacy, and stability of glimepiride sulfonamide can be influenced by various environmental factors. Genetic factors such as polymorphisms in the cyp2c9 enzyme can affect its metabolism . Furthermore, the presence of residual pancreatic beta cells is necessary for its mode of action .

Biochemical Analysis

Biochemical Properties

4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide interacts with several enzymes, proteins, and other biomolecules. It primarily targets the ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells. By binding to these channels, the compound inhibits their activity, leading to the depolarization of the cell membrane. This depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration stimulates the exocytosis of insulin-containing granules, thereby enhancing insulin secretion .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, the compound enhances insulin secretion, which is crucial for glucose homeostasis. Additionally, it influences cell signaling pathways by modulating the activity of K_ATP channels and voltage-gated calcium channels. This modulation affects gene expression and cellular metabolism, leading to improved glucose uptake and utilization in peripheral tissues .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with K_ATP channels. The compound binds to the sulfonylurea receptor (SUR1) subunit of the K_ATP channel complex, causing a conformational change that inhibits channel activity. This inhibition leads to membrane depolarization and subsequent activation of voltage-gated calcium channels. The resulting calcium influx triggers insulin secretion. Additionally, the compound may influence gene expression by modulating transcription factors involved in insulin synthesis and secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained insulin secretion and improved glucose tolerance in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively enhances insulin secretion without causing significant adverse effects. At high doses, it may induce hypoglycemia and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. Careful dosage optimization is essential to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2C9. The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolites are excreted mainly through the urine. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters (OATs) and organic cation transporters (OCTs), facilitating its uptake and distribution. The compound’s localization and accumulation in pancreatic beta cells are critical for its insulinotropic effects. Additionally, its distribution in peripheral tissues contributes to its overall pharmacological activity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm of pancreatic beta cells, where it interacts with K_ATP channels on the cell membrane. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments. The precise localization of the compound is essential for its insulinotropic effects and overall therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glimepiride sulfonamide typically involves the reaction of glimepiride with sulfonamide reagents. One common method starts with the preparation of glimepiride, which involves the reaction of 3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide with 4-(2-(4-methylcyclohexyl)carbamoylsulfamoyl)phenethylamine under specific conditions . The resulting glimepiride is then reacted with sulfonamide reagents to introduce the sulfonamide group, forming glimepiride sulfonamide.

Industrial Production Methods

Industrial production of glimepiride sulfonamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Glimepiride sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Glipizide: Another sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.

Glyburide: A sulfonylurea with a longer duration of action compared to glimepiride.

Tolbutamide: An older sulfonylurea with a shorter duration of action.

Uniqueness

Glimepiride sulfonamide is unique due to its specific sulfonamide group, which can influence its chemical reactivity and biological activity. Compared to other sulfonylureas, it may offer different pharmacokinetic profiles and potential therapeutic benefits .

Properties

IUPAC Name |

4-ethyl-3-methyl-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEMFZRCUKJSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152297 | |

| Record name | Glimepiride sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119018-29-0 | |

| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119018-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glimepiride sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119018290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glimepiride sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-((3-ethyl-4-methyl-2-oxo-pyrrolin-1-yl)carboxamido)ethyl)benzenesulfonamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrrole-1-carboxamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-3-ethyl-2,5-dihydro-4-methyl-2-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIMEPIRIDE SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612913U5L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action of glimepiride sulfonamide in regulating blood glucose levels?

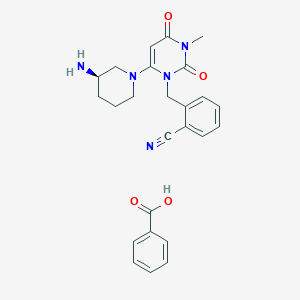

A1: Research suggests that glimepiride sulfonamide exerts its gluco-regulatory effects through multiple mechanisms. Primarily, it acts as a dipeptidyl peptidase-IV (DPP-IV) inhibitor. [] This enzyme is responsible for the degradation of incretin hormones like GLP-1, which stimulate insulin release and suppress glucagon secretion. By inhibiting DPP-IV, glimepiride sulfonamide prolongs the action of incretin hormones, thereby improving glycemic control. Additionally, studies indicate that this compound may also contribute to glucose regulation by stimulating insulin secretion and inhibiting alpha-amylase activity. []

Q2: How does the structure of glimepiride sulfonamide contribute to its ability to bind to DPP-IV?

A2: While the provided research doesn't delve into the specifics of glimepiride sulfonamide's interaction with DPP-IV, it highlights that in silico docking studies demonstrated strong binding efficiency between the two. [] This suggests that the compound's structure, which shares similarities with known DPP-IV inhibitors like sitagliptin and DPP-728, allows it to effectively interact with the enzyme's active site. [] Further research, including crystallography studies, could provide a more detailed understanding of the binding interactions.

Q3: How is glimepiride sulfonamide quantified in pharmaceutical formulations, and what are the regulatory limits for its presence as an impurity in glimepiride tablets?

A3: Several studies utilized high-performance liquid chromatography (HPLC) methods to quantify glimepiride sulfonamide in the presence of glimepiride and other related compounds. [, ] These methods typically employ reversed-phase C8 or C18 columns and UV detection at 230 nm. [, ] While the research does not explicitly state the regulatory limits for glimepiride sulfonamide as an impurity in glimepiride tablets, one study mentioned a quantitation limit of 0.24 μg/mL for this compound during quality control assessments. [] This highlights the importance of sensitive and validated analytical techniques for monitoring impurity levels in pharmaceutical formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

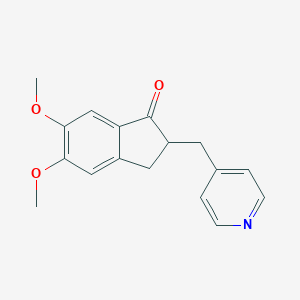

![4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B192812.png)

![(2Z)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one](/img/structure/B192814.png)